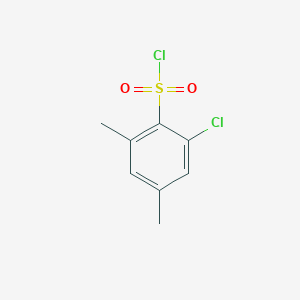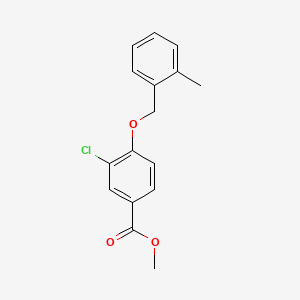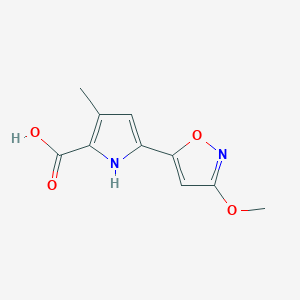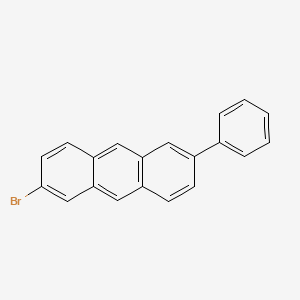
2-Bromo-6-phenylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-phenylanthracene is an organic compound belonging to the anthracene family, characterized by a bromine atom at the second position and a phenyl group at the sixth position of the anthracene ring. Anthracene derivatives are known for their extended aromatic and conjugated π-system, which imparts interesting photochemical and photophysical properties . These properties make them relevant for various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-phenylanthracene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a brominated anthracene derivative with a phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate . The reaction is carried out in a mixture of solvents, including toluene, ethanol, and water, under an inert atmosphere at elevated temperatures (around 85°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-6-phenylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted anthracenes depending on the nucleophile used.
Oxidation Reactions: Major products are anthraquinone derivatives.
Reduction Reactions: Products include dihydroanthracene derivatives.
Applications De Recherche Scientifique
2-Bromo-6-phenylanthracene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-phenylanthracene is primarily related to its ability to interact with various molecular targets through its aromatic and conjugated π-system. This interaction can lead to changes in the electronic properties of the target molecules, affecting their function. In biological systems, it may interact with cellular components, leading to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: Known for its blue light-emitting properties and used in OLEDs.
2,2’-Bianthracene: Employed as an organic semiconductor in OFET devices.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Used as an annihilator in triplet–triplet annihilation upconversion systems.
Uniqueness: 2-Bromo-6-phenylanthracene is unique due to the specific positioning of the bromine and phenyl groups, which imparts distinct electronic and steric properties. These properties influence its reactivity and suitability for specific applications, such as in the development of advanced organic materials and electronic devices.
Propriétés
Formule moléculaire |
C20H13Br |
|---|---|
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
2-bromo-6-phenylanthracene |
InChI |
InChI=1S/C20H13Br/c21-20-9-8-17-11-18-10-15(14-4-2-1-3-5-14)6-7-16(18)12-19(17)13-20/h1-13H |
Clé InChI |
QKYWPSWONIRJGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C4C=C(C=CC4=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate](/img/structure/B13025260.png)
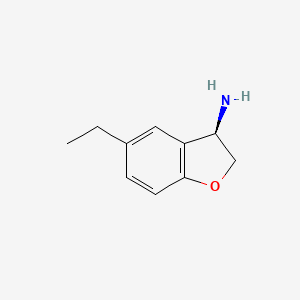
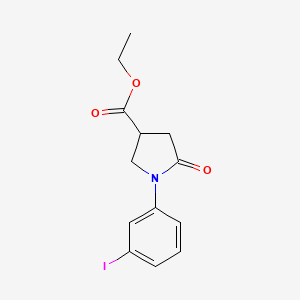

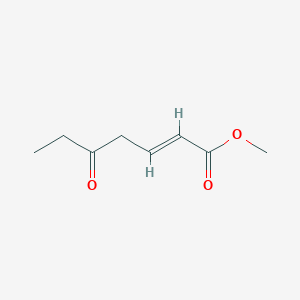

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
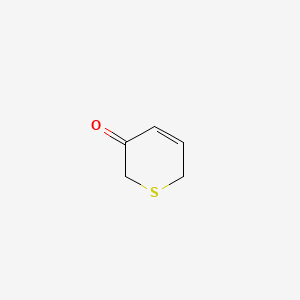
![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)
